4-(2-Bromophenyl)butanoic acid

CAS No.: 90841-47-7

Cat. No.: VC2364595

Molecular Formula: C10H11BrO2

Molecular Weight: 243.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90841-47-7 |

|---|---|

| Molecular Formula | C10H11BrO2 |

| Molecular Weight | 243.1 g/mol |

| IUPAC Name | 4-(2-bromophenyl)butanoic acid |

| Standard InChI | InChI=1S/C10H11BrO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) |

| Standard InChI Key | GUSZDDKXBDHOLW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CCCC(=O)O)Br |

| Canonical SMILES | C1=CC=C(C(=C1)CCCC(=O)O)Br |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

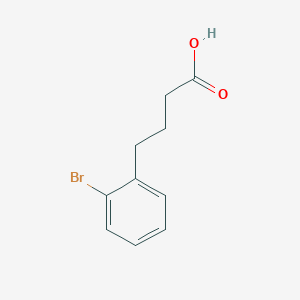

4-(2-Bromophenyl)butanoic acid is an aromatic butanoic acid derivative that contains a bromine atom at the ortho position of the phenyl ring. The compound is registered with several identification parameters that are essential for research and commercial applications.

The compound is identified through multiple chemical registry systems and nomenclature conventions. Its CAS (Chemical Abstracts Service) registry number is 90841-47-7, which serves as a unique identifier for this specific chemical structure . Additionally, it has been assigned the MDL number MFCD06810496, providing another standardized identification code used in chemical databases .

This organic acid is known by several synonyms in the scientific literature, including:

-

4-(2-bromophenyl)-butyric acid

-

4-(2-bromphenyl)butansäure (German nomenclature)

-

Acide 4-(2-bromophényl)butanoic (French nomenclature)

-

4-(2-ブロモフェニル)ブタン酸 (Japanese nomenclature)

These multiple naming conventions facilitate cross-referencing across different international chemical databases and research publications.

Structural Characteristics

The molecular structure of 4-(2-bromophenyl)butanoic acid consists of a phenyl ring with a bromine substituent at the ortho position (carbon-2), attached to a four-carbon aliphatic chain terminated by a carboxylic acid group. This specific arrangement gives the compound its characteristic chemical behavior and reactivity patterns.

The molecular formula of the compound is C₁₀H₁₁BrO₂, which corresponds to a molecular weight of approximately 243.1 g/mol . The exact mass has been determined to be 241.99400 Da, which is important for analytical identification using mass spectrometry techniques .

Physicochemical Properties

The LogP value of 2.85640 indicates moderate lipophilicity, suggesting the compound has a reasonable ability to cross cell membranes, which may be relevant for its potential pharmacological applications . The polar surface area of 37.30000 Ų provides information about the compound's potential for hydrogen bonding and its likely behavior in biological systems.

Chemical Reactivity

As a carboxylic acid bearing a brominated aromatic ring, 4-(2-bromophenyl)butanoic acid exhibits characteristic reactivity patterns that are important for its applications in organic synthesis. The compound contains two primary reactive sites: the carboxylic acid group and the bromine substituent on the aromatic ring.

The carboxylic acid moiety can participate in typical acid-base reactions, esterification, amidation, and reduction to alcohols. These transformations allow the compound to serve as a versatile building block in the synthesis of more complex molecules.

The bromine atom at the ortho position of the phenyl ring provides a site for various metal-catalyzed coupling reactions, including Suzuki, Stille, and Negishi couplings. This reactivity makes 4-(2-bromophenyl)butanoic acid particularly valuable as an intermediate in pharmaceutical synthesis and materials science.

Synthesis and Production

Synthetic Routes

The synthesis of 4-(2-bromophenyl)butanoic acid has been documented in the scientific literature, with a notable reference in The Journal of Organic Chemistry from 1984 . While the specific details of the synthetic procedure are not provided in the search results, typical routes to such compounds often involve:

-

Friedel-Crafts acylation of bromobenzene followed by reduction of the resulting ketone

-

Wittig reactions followed by hydrogenation and oxidation

-

Grignard reactions with subsequent transformations

The compound can be produced at scales up to kilograms, making it suitable for both research applications and industrial processes that require moderate quantities .

| Specification | Value |

|---|---|

| Purity | ≥95% (HPLC) |

| Moisture | ≤0.5% |

| Application | Intermediate in organic syntheses |

| Production Scale | Up to kilograms |

| HS Code | 2916399090 |

The compound is classified under the Harmonized System (HS) Code 2916399090, which corresponds to "other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives" . This classification is relevant for international trade and regulatory purposes, with applicable value-added tax rates of 17.0% and tax rebate rates of 9.0% in some jurisdictions .

Applications and Research

Role in Organic Synthesis

4-(2-Bromophenyl)butanoic acid serves primarily as an intermediate in organic syntheses . The presence of both a carboxylic acid function and a bromine substituent on the aromatic ring makes this compound particularly versatile for constructing more complex molecules.

The compound's utility in synthetic pathways stems from the reactivity of its functional groups:

-

The carboxylic acid group can be converted to esters, amides, or reduced to alcohols

-

The bromine substituent provides a handle for cross-coupling reactions to introduce new carbon-carbon bonds

-

The four-carbon linker between the aromatic ring and the carboxylic acid offers a specific spatial arrangement that may be required in target molecules

These characteristics make 4-(2-bromophenyl)butanoic acid valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty materials where precise molecular architecture is crucial.

Related Compounds and Derivatives

Understanding the relationship between 4-(2-bromophenyl)butanoic acid and structurally similar compounds provides insight into its place within the broader chemical landscape. Several related compounds have been identified and studied:

-

(R)-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid - differs in the position of the bromine atom (para instead of ortho) and contains additional functional groups

-

(R)-3-Amino-4-(2-bromophenyl)-butanoic acid hydrochloride - contains an amino group and exists as a hydrochloride salt

-

2,4-Diamino-4-(2-bromophenyl)butanoic acid - contains two amino groups in its structure

These related compounds demonstrate how modifications to the basic 4-(2-bromophenyl)butanoic acid structure can yield molecules with potentially different biological activities and applications. Such structural variations are often explored in medicinal chemistry programs to optimize properties such as potency, selectivity, and pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume